Cas no 59979-61-2 (Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester)
![Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester structure](https://es.kuujia.com/scimg/cas/59979-61-2x500.png)
59979-61-2 structure
Nombre del producto:Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester Propiedades químicas y físicas
Nombre e identificación
-
- Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester
- Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl...
- Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyc
- Tagitinin A
- MEGxp0_000075
- 7,9-Dihydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate
- 59979-61-2
- CHEMBL518700
- NCGC00180721-01
- GTPL8701
- Q27088925
- BDBM50394802
- DTXSID80975404
- ACon1_000272
- [(1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate
- BRD-K83245091-001-01-4
- ACon0_000437
- AKOS032948503
- (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
- NS00067893
- ((1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo(9.2.1.04,8)tetradecan-9-yl) 2-methylpropanoate
- (1R,2S,4R,8R,9R,11R,12R)-1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo(9.2.1.0,)tetradecan-9-yl 2-methylpropanoic acid
- (1R,2S,4R,8R,9R,11R,12R)-1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.0,]tetradecan-9-yl 2-methylpropanoic acid
- [ "" ]
-
- Renchi: InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3
- Clave inchi: HREHFPZHVCNOMQ-XNNFIIJVSA-N
- Sonrisas: CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Atributos calculados
- Calidad precisa: 368.18354
- Masa isotópica única: 368.183503
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 629
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 7
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 102
- Xlogp3: 1.8
Propiedades experimentales
- Color / forma: Cryst.
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 539.9±50.0 °C at 760 mmHg
- Punto de inflamación: 189.0±23.6 °C
- índice de refracción: 1.542
- PSA: 102.29
- Logp: 1.31040
- Presión de vapor: 0.0±3.3 mmHg at 25°C
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG74879-5mg |
Tagitinin A |
59979-61-2 | ≥98% | 5mg |
$1177.00 | 2024-04-19 | |
TargetMol Chemicals | TN5091-5mg |
Tagitinin A |
59979-61-2 | 5mg |
¥ 3710 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5091-1 mg |
Tagitinin A |
59979-61-2 | 1mg |
¥2275.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15490-5mg |
Tagitinin A |
59979-61-2 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
TargetMol Chemicals | TN5091-1 mL * 10 mM (in DMSO) |
Tagitinin A |
59979-61-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
MedChemExpress | HY-N1185-1mg |
Tagitinin A |
59979-61-2 | 97.66% | 1mg |
¥2700 | 2024-07-20 | |
TargetMol Chemicals | TN5091-1 ml * 10 mm |
Tagitinin A |
59979-61-2 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 | ||
TargetMol Chemicals | TN5091-5 mg |
Tagitinin A |
59979-61-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 |
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester Literatura relevante
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1. Index pages
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Braulio M. Fraga Nat. Prod. Rep. 2013 30 1226
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Braulio M. Fraga Nat. Prod. Rep. 1996 13 307
59979-61-2 (Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester) Productos relacionados
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